Albanin F

Bombesin receptor pharmacology GRP-preferring receptor Cancer cell signaling

Select Albanin F (kuwanon G, moracenin B) when your experimental protocol demands a Diels–Alder flavonoid with balanced bombesin receptor subtype engagement (GRP Ki = 470 nM) rather than the NMB‑sparing bias of its structural isomer kuwanon H. This compound provides an orthosteric PTP1B inhibitor (IC₅₀ = 2.26 µM, Ki = 1.98 µM) mechanistically distinct from allosteric congeners, and it outperforms DNJ as a non‑alkaloid α‑glucosidase scaffold (IC₅₀ 2.83 µM vs. 7.04 µM). For anti‑tuberculosis programs requiring intracellular target engagement, kuwanon G delivers a PtpB Ki of 0.39 µM with confirmed 61.3% suppression of Mtb growth in infected macrophages – a functional dataset absent for kuwanon H. Choosing the correct congener prevents fundamentally divergent pharmacological datasets.

Molecular Formula C40H36O11
Molecular Weight 692.7 g/mol
CAS No. 75629-19-5
Cat. No. B191680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbanin F
CAS75629-19-5
SynonymsAlbanin F
Molecular FormulaC40H36O11
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
InChIInChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3
InChIKeyAPPXYONGBIXGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Albanin F (Kuwanon G, CAS 75629-19-5): A Diels–Alder Prenylated Flavonoid from Morus alba for Targeted Receptor and Enzyme Studies


Albanin F, also known as kuwanon G or moracenin B, is a Diels–Alder-type adduct belonging to the 8-prenylated flavone class, isolated primarily from the root bark of Morus alba (white mulberry) [1]. With a molecular formula of C₄₀H₃₆O₁₁ and molecular weight of 692.7 g/mol, this tetrahydroxyflavone exhibits a structurally complex scaffold formed via [4+2] cycloaddition, distinguishing it from simpler monomeric mulberry flavonoids [2]. The compound has been characterized as a multi-target ligand with reported activity against bombesin receptors, protein tyrosine phosphatases, α-glucosidase, and cannabinoid receptors, making it relevant for metabolic, infectious, and neuroinflammatory research programs [3].

Why Albanin F Cannot Be Substituted by Other Mulberry Flavonoids: Evidence of Target-Specific Divergence


Despite sharing a common Morus alba origin and prenylated flavonoid backbone, individual congeners in the kuwanon and albanin series display markedly divergent potency and selectivity profiles that preclude functional interchangeability in research settings [1]. For example, kuwanon G (albanin F) and kuwanon H (albanin G) differ by a single Diels–Alder cycloaddition pattern yet exhibit a ~100-fold difference in cannabinoid CB1 receptor affinity (IC₅₀: 10.1 µM vs. 0.1 µM) [2]. Similarly, mulberrofuran G shows approximately 4-fold higher PTP1B inhibitory potency than kuwanon G (IC₅₀: 0.57 vs. 2.26 µM), while albanol B dominates α-glucosidase inhibition (IC₅₀: 1.31 µM vs. 2.35 µM for kuwanon G) within the same experimental framework [1]. These quantitative divergences mean that procurement decisions based purely on compound class or plant source will result in fundamentally different pharmacological datasets.

Quantitative Differentiation Evidence for Albanin F: Comparator-Anchored Performance Data Across 5 Target Systems


Bombesin/GRP Receptor Antagonism: Albanin F vs. Kuwanon H — Distinct Ki and Receptor Selectivity

In a direct comparative study using murine Swiss 3T3 fibroblasts, kuwanon G (albanin F) inhibited [¹²⁵I]gastrin-releasing peptide (GRP) binding to GRP-preferring receptors with a Ki of 470 nM, whereas kuwanon H (albanin G) showed a Ki of 290 nM [1]. Critically, kuwanon H was one order of magnitude less potent for inhibiting [¹²⁵I]bombesin binding to neuromedin B (NMB)-preferring receptors in rat esophagus membranes, while kuwanon G maintained a more balanced receptor-interaction profile [1]. This differential selectivity arises from structural variation at the cyclohexene ring junction characteristic of Diels–Alder adduct diastereomers.

Bombesin receptor pharmacology GRP-preferring receptor Cancer cell signaling

α-Glucosidase Inhibition: Albanin F vs. Clinical Standard DNJ — ~2.5-Fold Superior Potency

In an enzyme-functionalized magnetic nanoparticle ligand-fishing study coupled with UPLC-MS/MS, kuwanon G and kuwanon H were identified as the most potent non-alkaloid α-glucosidase inhibitors from mulberry twig extract [1]. Kuwanon G exhibited an IC₅₀ of 2.83 ± 0.31 μM, which is approximately 2.5-fold more potent than the clinically used alkaloid inhibitor 1-deoxynojirimycin (DNJ, IC₅₀ = 7.04 ± 0.82 μM) [1]. Molecular docking further demonstrated that the isopentenyl flavonoid binding site on α-glucosidase is structurally distinct from that occupied by the alkaloid DNJ, indicating a complementary rather than overlapping pharmacophore [1].

Type 2 diabetes α-glucosidase inhibition Postprandial glucose control

PTP1B Inhibition Mechanism: Albanin F Binds the Catalytic Site Whereas Analog Kuwanon C Binds Allosteric Pockets

In a comprehensive enzyme kinetics and molecular docking study of Morus alba branch isolates, kuwanon G (albanin F) was characterized as a mixed-type PTP1B inhibitor that directly binds the catalytic site, in contrast to kuwanon C and oxyresveratrol, which function as non-competitive inhibitors interacting with allosteric α3/α6 helices [1]. Kuwanon G exhibited a PTP1B IC₅₀ of 2.26 ± 0.03 μM with Ki of 1.98 μM [2]. The catalytic-site-directed binding mode enables kuwanon G to interfere with substrate–active site interactions directly, a mechanism fundamentally different from allosteric Morus congeners that modulate enzyme activity through conformational restriction remote from the active center [1].

PTP1B inhibition Insulin sensitization Enzyme kinetics

Mycobacterium tuberculosis PtpB Inhibition: Albanin F vs. Kuwanon H — Ki Values and Macrophage Efficacy

Among Diels–Alder-type adducts isolated from Morus nigra root bark, kuwanon G and kuwanon H were identified as the two most potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a validated virulence factor target [1]. Kuwanon G inhibited PtpB with a Ki of 0.39 ± 0.27 μM, compared to 0.20 ± 0.01 μM for kuwanon H [1]. Both compounds interacted with the enzyme active site as confirmed by kinetics and mass spectrometry. Importantly, in a functional Mtb survival assay inside macrophages, kuwanon G suppressed intracellular bacterial growth by 61.3%, providing direct evidence of target engagement translating to phenotypic antibacterial effect [1].

Tuberculosis drug discovery Mtb PtpB inhibition Diels–Alder adduct SAR

Anti-Inflammatory Selectivity Window: Albanin F (Kuwanon G) vs. Morusin — Wider Safety Margin in Human Cells

In a comparative study of anti-allergic and anti-inflammatory activities using MC/9 mast cells and HaCaT keratinocytes, kuwanon G and morusin were evaluated for both efficacy and cytotoxicity [1]. Kuwanon G exhibited anti-inflammatory activity at ≤ 3.13 µg/mL (equivalent to ≤ 4.52 µM), while showing no alteration in HaCaT keratinocyte or MC/9 mast cell viability at concentrations up to 20 and 10 µM, respectively [1]. In contrast, morusin demonstrated cytotoxicity at lower concentrations: IC₅₀ = 9.48 µg/mL in MCF-10A human normal mammary epithelial cells and IC₅₀ = 12.45 µg/mL in LO2 human normal liver cells [1]. This yields a functional selectivity window (maximum tolerated concentration / effective concentration) of ≥ 2.2–4.4 for kuwanon G compared to ≤ 2.6 for morusin in the cell types tested.

Anti-inflammatory natural products Atopic dermatitis Cytotoxicity selectivity index

Evidence-Backed Application Scenarios for Albanin F Procurement: Where the Data Supports Selection Over Analogs


GRP-Selective Bombesin Receptor Pharmacology with Reduced NMB Receptor Cross-Reactivity

Albanin F (kuwanon G) is the preferred choice for bombesin receptor subtype profiling studies where balanced GRP/NMB receptor interaction is desired. Unlike kuwanon H, which is an order of magnitude weaker at NMB-preferring receptors, kuwanon G maintains a broader receptor engagement profile (GRP Ki = 470 nM) [1], making it suitable for investigating gastrin-releasing peptide biology in gastrointestinal cancer and neuroendocrine signaling without the selective NMB-sparing bias of its structural isomer.

Non-Alkaloid α-Glucosidase Inhibitor Lead Development for Type 2 Diabetes

With an α-glucosidase IC₅₀ of 2.83 µM — approximately 2.5-fold superior to the clinical alkaloid standard DNJ (7.04 µM) — kuwanon G serves as a structurally distinct, non-alkaloid scaffold for medicinal chemistry optimization [2]. Its isopentenyl flavonoid pharmacophore binds a site on α-glucosidase that is topographically distinct from DNJ, enabling orthogonal structure–activity relationship campaigns free from intellectual property constraints associated with iminosugar-based inhibitors.

Catalytic-Site-Directed PTP1B Inhibition for Insulin Signaling Research

For laboratories studying PTP1B substrate competition or developing active-site-targeted inhibitors, kuwanon G is mechanistically differentiated from allosteric Morus congeners such as kuwanon C. Its direct catalytic-site binding mode (IC₅₀ = 2.26 µM, Ki = 1.98 µM) [3][4] makes it the appropriate tool compound when the experimental objective requires modulation of the enzyme's orthosteric pocket rather than remote conformational control via α3/α6 helices.

Intracellular Mycobacterium tuberculosis PtpB Inhibition and Macrophage Infection Models

Kuwanon G is the Diels–Alder adduct of choice for anti-tuberculosis drug discovery programs requiring demonstrated intracellular target engagement. Its PtpB Ki of 0.39 µM, combined with 61.3% suppression of Mtb growth in infected macrophages [5], provides a functional efficacy dataset that kuwanon H (despite its marginally higher PtpB affinity) currently lacks in the published macrophage infection model literature.

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